N-(3-Bromobenzofuran-2-yl)-4-chlorobenzamide
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Overview
Description
N-(3-Bromobenzofuran-2-yl)-4-chlorobenzamide is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of ortho-hydroxystilbenes using hypervalent iodine reagents . Another approach includes the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs scalable methods such as metal-catalyzed cyclizations and oxidative cyclizations. These methods are chosen for their efficiency, high yield, and ability to produce large quantities of the desired compound .
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromobenzofuran-2-yl)-4-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen substitution reactions are common, where the bromine or chlorine atoms can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(3-Bromobenzofuran-2-yl)-4-chlorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-tumor and antibacterial agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Bromobenzofuran-2-yl)-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N-(3-Bromobenzofuran-2-yl)-4-methoxybenzamide: Similar structure with a methoxy group instead of a chlorine atom.
N-(3-Bromobenzofuran-2-yl)-4-methylbenzamide: Contains a methyl group instead of a chlorine atom.
Uniqueness
N-(3-Bromobenzofuran-2-yl)-4-chlorobenzamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chlorine atom may enhance its antibacterial and anti-tumor properties compared to similar compounds with different substituents .
Properties
Molecular Formula |
C15H9BrClNO2 |
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Molecular Weight |
350.59 g/mol |
IUPAC Name |
N-(3-bromo-1-benzofuran-2-yl)-4-chlorobenzamide |
InChI |
InChI=1S/C15H9BrClNO2/c16-13-11-3-1-2-4-12(11)20-15(13)18-14(19)9-5-7-10(17)8-6-9/h1-8H,(H,18,19) |
InChI Key |
XQVIQNMSGQZGAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)NC(=O)C3=CC=C(C=C3)Cl)Br |
Origin of Product |
United States |
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